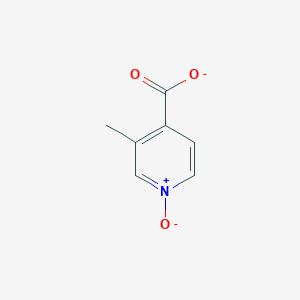

Methylisonicotinate N-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methylisonicotinate N-oxide is a useful research compound. Its molecular formula is C7H6NO3- and its molecular weight is 152.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Oxidative Transformations

Methylisonicotinate N-oxide participates in oxidation reactions under controlled conditions. Key findings include:

-

Peracid-mediated oxidation : Reaction with m-chloroperbenzoic acid (m-CPBA) in anhydrous chloroform yields stable intermediates, with electron-withdrawing substituents (e.g., CO₂Me, NO₂) enhancing reactivity .

-

Electrochemical oxidation : Generates a cation radical intermediate under photoredox conditions, enabling C–H functionalization at the pyridine ring .

Table 1: Oxidation Reagents and Outcomes

| Reagent | Conditions | Product/Intermediate | Yield/Conversion | Source |

|---|---|---|---|---|

| m-CPBA | CHCl₃, 25°C | Stable N-oxide adduct | 63–87% | |

| Mes-Acr⁺ (photoredox) | Visible light, MeCN/DMF | Cation radical (ESI-MS confirmed) | – |

Reductive Pathways

Reduction of the N-oxide group is achievable via:

-

Sodium borohydride (NaBH₄) : Converts N-oxide to the parent pyridine derivative at ambient temperature, with selectivity influenced by steric hindrance .

-

Catalytic hydrogenation : Limited efficacy due to competing ring hydrogenation .

Nucleophilic Substitution Reactions

The N-oxide group enhances electrophilicity at specific ring positions:

-

Regioselective substitution : 3-/5-positions exhibit higher reactivity toward isocyanides and amines. Substituent effects were quantified using trimethylsilyl triflate (TMSOTf) as an activator .

Table 2: Substituent Effects on Substitution Regioselectivity

| Substituent (R) | Position | Major Product Ratio (a:b) | Yield (%) | Source |

|---|---|---|---|---|

| CO₂Me | 3 | 5:1 | 40 | |

| OMe | 4 | 3:2 | 76 | |

| NO₂ | 3 | <1:20 | 60 |

Mechanistic studies suggest TMSOTf activates the N-oxide via O-silylation, facilitating nucleophilic attack at electron-deficient carbons .

Decomposition and Rearrangements

Thermal or acidic conditions trigger decomposition:

-

Meisenheimer rearrangement : Occurs at >120°C, yielding N-allyl derivatives via -sigmatropic shifts .

-

Polonovski reaction : N-oxide reacts with acylating agents (e.g., AcCl) to form iminium intermediates, often leading to β-elimination products .

Critical stability thresholds :

Key Mechanistic Insights

Propriétés

Formule moléculaire |

C7H6NO3- |

|---|---|

Poids moléculaire |

152.13 g/mol |

Nom IUPAC |

3-methyl-1-oxidopyridin-1-ium-4-carboxylate |

InChI |

InChI=1S/C7H7NO3/c1-5-4-8(11)3-2-6(5)7(9)10/h2-4H,1H3,(H,9,10)/p-1 |

Clé InChI |

OMPBCHVDILLLFU-UHFFFAOYSA-M |

SMILES canonique |

CC1=C(C=C[N+](=C1)[O-])C(=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.